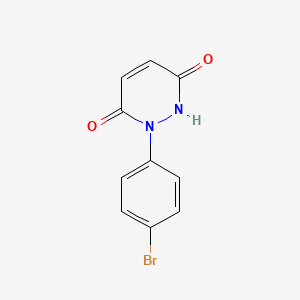

2-(4-bromophenyl)-6-hydroxy-3(2H)-pyridazinone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-bromophenyl)-6-hydroxy-3(2H)-pyridazinone derivatives often involves multi-step chemical reactions, including Friedel-Crafts acylation, cyclization of intermediary keto acids with hydrazine hydrate, and various condensation reactions with aromatic aldehydes in the presence of sodium ethoxide. Such synthetic routes are designed to introduce specific functional groups into the pyridazinone core, tailoring the compound's physical, chemical, and biological properties for desired applications (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods, including NMR, mass spectrometry, and X-ray crystallography. These studies reveal the compound's planar structure, which is crucial for its biological activity, and the positions of substituents that significantly influence its pharmacological profile (Soliman, S., & El-Sakka, S., 2011).

Chemical Reactions and Properties

Pyridazinones undergo a range of chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with formaldehyde to yield N-dialkylaminomethyl derivatives. These reactions are fundamental for modifying the pyridazinone core and generating a wide variety of derivatives with diverse biological activities. The reactivity of the pyridazinone ring towards electrophilic and nucleophilic substitutions further underscores the versatility of these compounds in synthetic chemistry (Soliman & El-Sakka, 2011).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Pyridazinone Derivatives : Soliman and El-Sakka (2011) described the synthesis of various pyridazinone derivatives, including methods involving Friedel-Crafts acylation and condensation reactions. These synthetic methods are crucial for creating compounds with potential pharmaceutical applications (Soliman & El-Sakka, 2011).

Heterocyclic Compound Synthesis : El-Hashash et al. (2015) discussed the utility of related compounds in synthesizing a novel series of heterocyclic compounds like pyridazinones and furanones. These compounds have potential antibacterial activities, indicating their significance in medicinal chemistry (El-Hashash et al., 2015).

Base Oil Improvement Applications : Nessim (2017) synthesized Pyridazinone derivatives for the improvement of base oil, demonstrating their use as antioxidants and corrosion inhibitors. This indicates their potential application in industrial chemistry (Nessim, 2017).

Pharmacological Potential

Cardioactive Agents Development : Imran and Abida (2016) highlighted the importance of the pyridazinone moiety in the development of cardioactive agents. This suggests potential applications in developing new cardiovascular drugs (Imran & Abida, 2016).

Inhibition of HCV NS5B Polymerase : Zhou et al. (2008) investigated 5-hydroxy-3(2H)-pyridazinone derivatives as inhibitors of the HCV NS5B polymerase, indicating their potential use in antiviral therapy, particularly against hepatitis C (Zhou et al., 2008).

Cyclooxygenase-2 Inhibitory Activity : Imran (2020) studied pyridazinone derivatives as cyclooxygenase-2 (COX-2) inhibitors. These findings suggest their role in developing anti-inflammatory drugs (Imran, 2020).

Mécanisme D'action

Target of Action

Similar compounds have shown to interact with enzymes such as thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages .

Mode of Action

Related compounds have been found to inhibit the enzymatic activity of trxr . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .

Biochemical Pathways

Related compounds have been found to affect the redox homeostasis pathway via inhibition of trxr . This could lead to an increase in reactive oxygen species (ROS), causing oxidative stress and potential cell death .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential bioavailability and metabolic pathways of the compound.

Result of Action

Related compounds have shown cytotoxic activity against various cancer cell lines . The inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione at different dosages in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione, including any enzymes or cofactors it interacts with, are not well-characterized .

Transport and Distribution

Future studies could also investigate any effects on its localization or accumulation .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1H-pyridazine-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(14)12-13/h1-6H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIIPXGVMBOYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202727 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5435-32-5 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWW322AH5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)

![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)